molecular formula C16H18FN3O B2564679 (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034203-80-8

(3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2564679
CAS No.: 2034203-80-8
M. Wt: 287.338
InChI Key: NTTSFGPDFMUVGW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic compound featuring a fluorinated phenyl group, a pyrazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The pyrazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Introduction of the Fluorophenyl Group: This step usually involves the use of fluorinated benzene derivatives, which can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation. Its interactions with specific receptors and enzymes are of significant interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole and piperidine moieties contribute to its overall activity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
  • (3-Bromophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
  • (3-Methylphenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Uniqueness

Compared to its analogs, (3-fluorophenyl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate in drug development.

Properties

IUPAC Name

(3-fluorophenyl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-19-9-7-15(18-19)13-5-3-8-20(11-13)16(21)12-4-2-6-14(17)10-12/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTSFGPDFMUVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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